molecular formula C14H15NO B138111 (1R,2S)-2-Amino-1,2-diphenylethanol CAS No. 23190-16-1

(1R,2S)-2-Amino-1,2-diphenylethanol

Cat. No.: B138111
CAS No.: 23190-16-1
M. Wt: 213.27 g/mol
InChI Key: GEJJWYZZKKKSEV-UONOGXRCSA-N
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Description

(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, where the amino group and the hydroxyl group are positioned on the same carbon atom but in different spatial orientations. The compound is often used in asymmetric synthesis and as a chiral building block in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using chiral reducing agents. For example, the reduction of 2-amino-1,2-diphenylethanone with a chiral borane complex can yield the desired product with high enantioselectivity . Another method involves the asymmetric hydrogenation of the corresponding imine, which can be catalyzed by chiral transition metal complexes .

Industrial Production Methods

On an industrial scale, the production of this compound often involves the use of biocatalysts or chiral auxiliaries to achieve high yields and enantioselectivity. The use of whole-cell biocatalysts, such as yeast, has been reported for the reduction of ketones to the corresponding alcohols . Additionally, the use of chiral auxiliaries in the synthesis can help in achieving the desired stereochemistry with high efficiency .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Amino-1,2-diphenylethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding ketones, alcohols, and N-alkylated derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(1R,2S)-2-Amino-1,2-diphenylethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1R,2S)-2-Amino-1,2-diphenylethanol exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand for chiral catalysts, facilitating asymmetric synthesis reactions. It can also interact with enzymes, influencing their activity and selectivity. The specific pathways involved depend on the particular application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly valuable in asymmetric synthesis and as a chiral building block in the preparation of enantiomerically pure compounds .

Properties

IUPAC Name

(1R,2S)-2-amino-1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJJWYZZKKKSEV-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23190-16-1
Record name (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

α-Bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid (I) (111 g, 362.4 mmol) and (1R,2S)-(−)-2-amino-1,2-diphenylethanol (II) (the chiral amine, 75 g, 351 mmol, Aldrich) and tetrabutylammonium bromide (catalytic nucleophile, 2.4 g) were charged to a flask. I was obtained by/from Aerojet Fine Chemicals (a Division of Gencorp, Rancho Cordova, Calif.). To this was added 3 L of a 1:1 mixture of i-propyl acetate (i-PrOAc) and methyl t-butyl ether (MTBE). The resulting slurry was heated to 55-60° C. for 24 to 48 h. Reaction was deemed complete when the ratio of the diastereomers was ≧94:6 (R:S). The reaction was cooled to room temperature and the diastereomeric salt, (R)-α-bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid, [R-(R*,S*)]-β-amino-α-phenylbenzeneethanol salt (1:1) (IA), was isolated by filtration. The product cake was washed with 850 mL of MTBE. The MTBE wet product cake was suspended in 1800 mL of MTBE. Water, 1800 mL was added. The pH of the aqueous phase was adjusted to between 1 and 2 with methanesulfonic acid (˜23 mL). The phases were separated and the lower aqueous phase was extracted with MTBE (3×1L). The combined organic phases were washed with water (250 mL). The product, (R)-α-bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid (IB)was used directly in the next step without isolation. In process yield and quality was 101.0 g, 93.0 M%, 87.4% ee (enantiomeric excess). IB: 1H NMR (CDCl3): δ(ppm)=4.30 (m, 1H), 3.72 (m, 2H), 2.96 (s, 3 H), 2.48 (m, 1H), 2.27 (m, 1H), 1.39 (s, 6H). 13C NMR (CDCl3): δ (ppm)=176.7, 172.2, 155.2, 61.4, 41.7, 36.6, 33.2, 24.4, 21.9, 21.9. IR (KBr): ν (cm−1)=3000 (br), 1740 (s), 1680 (s), 1450 (br), 1250 (s).
Name
α-Bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid
Quantity
111 g
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[Compound]
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amine
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reactant
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2.4 g
Type
catalyst
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-Amino-1,2-diphenylethanol
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(1R,2S)-2-Amino-1,2-diphenylethanol
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(1R,2S)-2-Amino-1,2-diphenylethanol
Reactant of Route 6
(1R,2S)-2-Amino-1,2-diphenylethanol

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